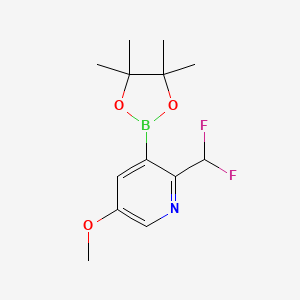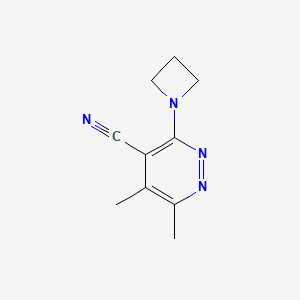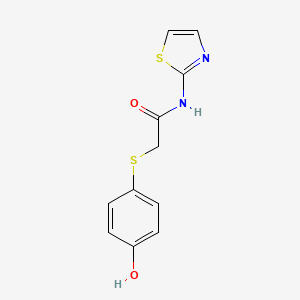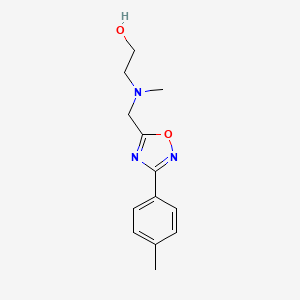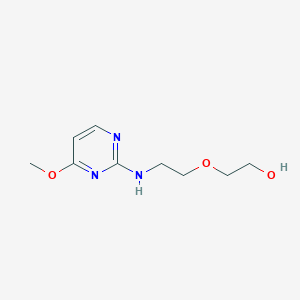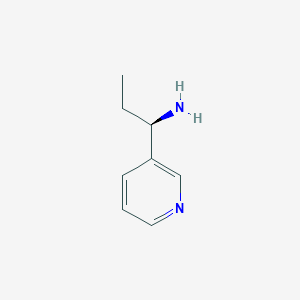![molecular formula C13H17NO4 B14896639 n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a carboxamide group, with a hydroxypentan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxypentan-2-yl group: This step involves the addition of a hydroxypentan-2-yl group to the benzo[d][1,3]dioxole ring, which can be done using various reagents and catalysts.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Bulk synthesis of intermediates: Large quantities of the necessary intermediates are synthesized and purified.
Catalytic reactions: Catalysts are used to facilitate the formation of the desired product.
Purification and isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, leading to a biological response.
Modulating enzyme activity: It may inhibit or activate enzymes involved in various biochemical pathways.
Affecting gene expression: It may influence the expression of specific genes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:
n-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a different alkyl substituent.
n-(5-Hydroxyhexan-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a longer alkyl chain.
n-(5-Hydroxybutan-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a shorter alkyl chain.
These compounds share similar chemical properties but may exhibit different biological activities or applications due to variations in their alkyl substituents.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(5-hydroxypentan-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17NO4/c1-9(3-2-6-15)14-13(16)10-4-5-11-12(7-10)18-8-17-11/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,14,16) |
Clé InChI |
QYPNBJFBWVXQOR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


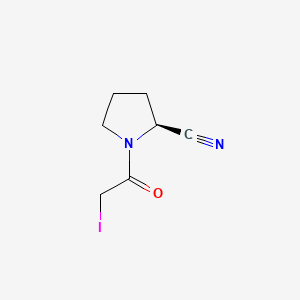
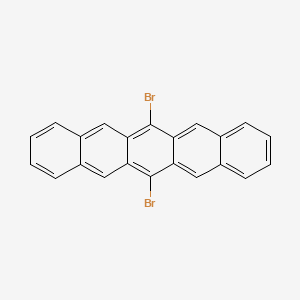
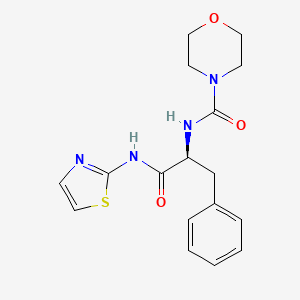
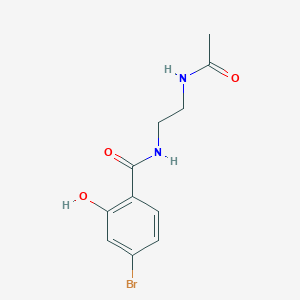
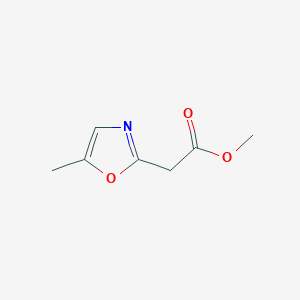
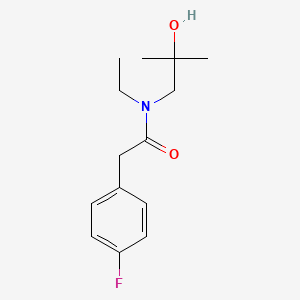
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
